molecular formula C5H7NOS B7908442 (5R)-5-ethenyl-4,5-dihydro-1,3-oxazole-2-thiol

(5R)-5-ethenyl-4,5-dihydro-1,3-oxazole-2-thiol

Cat. No.: B7908442
M. Wt: 129.18 g/mol
InChI Key: UZQVYLOFLQICCT-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound identified as “(5R)-5-ethenyl-4,5-dihydro-1,3-oxazole-2-thiol” is a chemical substance with specific properties and applications. It is important to understand its synthesis, reactions, applications, and mechanisms to fully appreciate its significance in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (5R)-5-ethenyl-4,5-dihydro-1,3-oxazole-2-thiol involves specific synthetic routes and reaction conditions. The synthesis typically includes the evaporation and pyrolysis of petroleum products under controlled conditions. The carbon residue left after these processes is measured to determine the compound’s properties .

Industrial Production Methods

In industrial settings, this compound is produced using standardized methods that ensure consistency and quality. The process involves the use of distillate materials and the preparation of a 10% volume distillation residue before analysis . This method is crucial for producing the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-ethenyl-4,5-dihydro-1,3-oxazole-2-thiol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different products.

    Reduction: Reduction reactions can also occur, altering the compound’s structure and properties.

    Substitution: Substitution reactions involve the replacement of certain atoms or groups within the compound with others.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require oxidizing agents, while reduction reactions may involve reducing agents. The conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For instance, oxidation may produce different oxidized forms of the compound, while reduction may yield reduced forms.

Scientific Research Applications

(5R)-5-ethenyl-4,5-dihydro-1,3-oxazole-2-thiol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which (5R)-5-ethenyl-4,5-dihydro-1,3-oxazole-2-thiol exerts its effects involves specific molecular targets and pathways. The compound interacts with certain molecules, leading to changes in their structure and function. These interactions are crucial for understanding its effects in various applications .

Comparison with Similar Compounds

Similar Compounds

(5R)-5-ethenyl-4,5-dihydro-1,3-oxazole-2-thiol can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Aspirin (CID 2244): Known for its analgesic and anti-inflammatory properties.

    Salicylsalicylic acid (CID 5161): Used in various medical applications.

    Indomethacin (CID 3715): An anti-inflammatory drug.

    Sulindac (CID 1548887): Another anti-inflammatory compound.

Uniqueness

What sets this compound apart from these similar compounds is its specific properties and applications in the analysis of petroleum products. Its unique synthesis and reaction conditions make it particularly valuable in industrial and research settings.

Properties

IUPAC Name

(5R)-5-ethenyl-4,5-dihydro-1,3-oxazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-2-4-3-6-5(8)7-4/h2,4H,1,3H2,(H,6,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQVYLOFLQICCT-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN=C(O1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1CN=C(O1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.